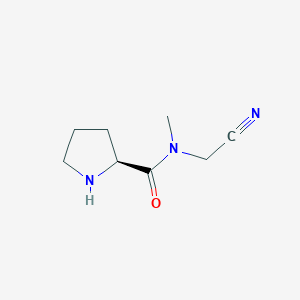

(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide

CAS No.:

Cat. No.: VC17197383

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13N3O |

|---|---|

| Molecular Weight | 167.21 g/mol |

| IUPAC Name | (2S)-N-(cyanomethyl)-N-methylpyrrolidine-2-carboxamide |

| Standard InChI | InChI=1S/C8H13N3O/c1-11(6-4-9)8(12)7-3-2-5-10-7/h7,10H,2-3,5-6H2,1H3/t7-/m0/s1 |

| Standard InChI Key | RLBBRFMISYSWIO-ZETCQYMHSA-N |

| Isomeric SMILES | CN(CC#N)C(=O)[C@@H]1CCCN1 |

| Canonical SMILES | CN(CC#N)C(=O)C1CCCN1 |

Introduction

Structural and Chemical Properties

Molecular Architecture

(S)-N-(Cyanomethyl)-N-methylpyrrolidine-2-carboxamide features a five-membered pyrrolidine ring with three distinct functional groups:

-

A methyl group (-CH₃) and a cyanomethyl group (-CH₂CN) attached to the nitrogen atom.

-

A carboxamide group (-C(=O)NH₂) at the C2 position of the ring.

The (S)-configuration at the C2 position introduces chirality, critical for its interactions in biological systems .

Stereochemical Considerations

The (S)-configuration arises from the spatial arrangement of substituents around the chiral center at C2. This enantiomer is often preferred in drug design due to its potential for selective biological activity .

Synthetic Pathways

Alkylation in Aqueous Media

A green synthesis approach for N-methylpyrrolidine derivatives involves alkylation reactions in water. For example, Nguyen et al. demonstrated the synthesis of N-methylpyrrolidine using methylamine and 1,4-dibromobutane with K₂CO₃ as a catalyst at 90°C . Adapting this method for the target compound would require:

-

Substituting 1,4-dibromobutane with a brominated precursor containing a cyanomethyl group.

-

Sequential alkylation of pyrrolidine-2-carboxamide with methyl iodide and cyanomethyl bromide.

-

Chiral resolution via chromatography or enzymatic methods to isolate the (S)-enantiomer.

Spectroscopic Characterization

¹H NMR (500 MHz, D₂O)

-

δ 2.35–2.45 (m, 4H): Protons on the pyrrolidine ring.

-

δ 3.10–3.20 (m, 2H): CH₂ group of the cyanomethyl substituent.

-

δ 2.15 (s, 3H): Methyl group attached to nitrogen.

¹³C NMR (125 MHz, D₂O)

-

δ 175.5: Carboxamide carbonyl.

-

δ 118.2: Nitrile carbon (-CN).

-

δ 54.0–58.0: Methylene carbons adjacent to nitrogen.

Infrared (IR) Spectroscopy

-

~2250 cm⁻¹: Strong absorption for the nitrile group (-C≡N).

-

~1650 cm⁻¹: Amide I band (C=O stretch).

Applications in Pharmaceutical Chemistry

Intermediate for Antibiotics

Pyrrolidine derivatives are key components of antibiotics like cefepime, where the ring structure enhances pharmacokinetic properties . The cyanomethyl group in the target compound could serve as a reactive site for further functionalization, enabling covalent binding to biological targets.

Role in Kinase Inhibitors

Complex molecules such as (2S,4R)-1-((S)-2-(3-(3-((S)-2-(((7-(8-Chloronaphthalen-1-yl)-4-((S)-3-(cyanomethyl)-4-(2-fluoroacryloyl)piperazin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)oxy)methyl)pyrrolidin-1-yl)propoxy)propanamido)-3,3-dimethylbutanoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide (MuseChem) highlight the utility of cyanomethyl-pyrrolidine motifs in kinase inhibitors . The target compound may act as a precursor in such syntheses.

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume